molecular formula C12H15ClN2O2 B1520318 ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride CAS No. 1221722-73-1

ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride

Cat. No.: B1520318
CAS No.: 1221722-73-1
M. Wt: 254.71 g/mol
InChI Key: FSSDSIKYLMCWMC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride typically involves the following steps:

  • Indole Formation: The indole ring is formed through a Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.

  • Amination: The indole core is then functionalized with an amino group at the 5-position.

  • Esterification: The amino-indole is reacted with ethyl chloroacetate to form the ester derivative.

  • Acidification: The ester is then hydrolyzed and converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-5-carboxylic acid derivatives.

  • Reduction: The amino group can be reduced to form an amine derivative.

  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-5-carboxylic acid derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The specific mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is compared with other similar indole derivatives, such as:

  • 5-amino-indole: Similar core structure but lacks the ester group.

  • 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride: Similar indole structure with a chlorine substituent.

Uniqueness: The presence of the ester group in this compound distinguishes it from other indole derivatives, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

ethyl 2-(5-aminoindol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14;/h3-7H,2,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSDSIKYLMCWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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